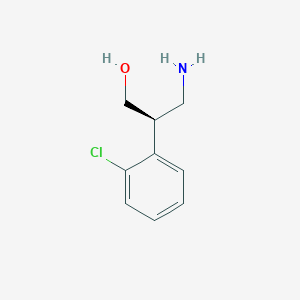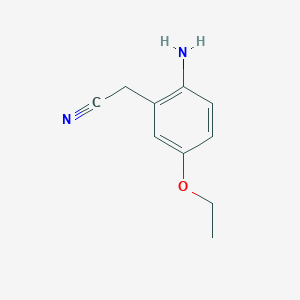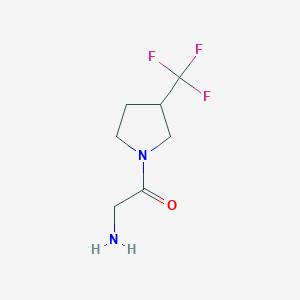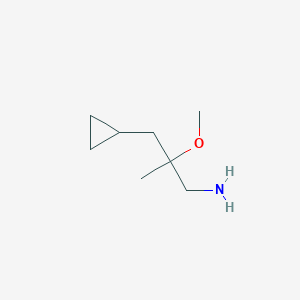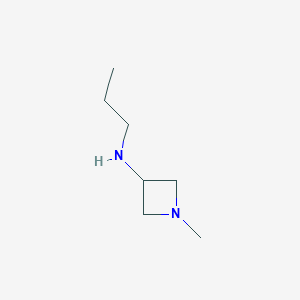
4-Bromo-5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a suitable indole precursor. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. For example, the bromination step might involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The fluorination step could involve the use of a fluorinating agent such as Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors to enhance reaction efficiency and product consistency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indole derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to natural indole derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole involves its interaction with molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to specific receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole
- 4-Fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole
- 3,3,7-Trimethyl-2,3-dihydro-1H-indole
Uniqueness
4-Bromo-5-fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole is unique due to the simultaneous presence of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Propiedades
Fórmula molecular |
C11H13BrFN |
|---|---|
Peso molecular |
258.13 g/mol |
Nombre IUPAC |
4-bromo-5-fluoro-3,3,7-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H13BrFN/c1-6-4-7(13)9(12)8-10(6)14-5-11(8,2)3/h4,14H,5H2,1-3H3 |
Clave InChI |
VYTZXARSKNXPSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1NCC2(C)C)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B13321261.png)

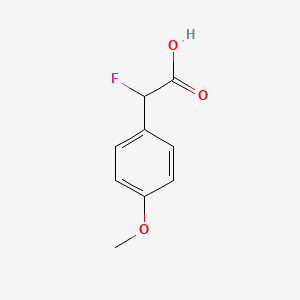


![1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-2-carboxylic acid](/img/structure/B13321308.png)
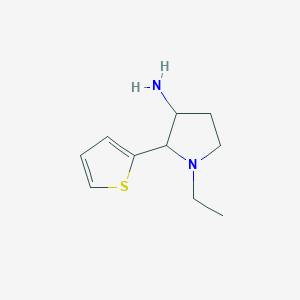
![2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol](/img/structure/B13321315.png)
